[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Catalog No.
S12197835
CAS No.
M.F
C10H12FN3S
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyraz...

Product Name

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C10H12FN3S/c1-14-5-4-8(13-14)6-12-7-9-2-3-10(11)15-9/h2-5,12H,6-7H2,1H3

InChI Key

PCHVRHCYYOTFEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(S2)F

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound characterized by the presence of a fluorinated thiophene moiety and a pyrazole moiety. The molecular formula for this compound is C10H12FN3SC_{10}H_{12}FN_3S, and its molecular weight is approximately 225.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, materials science, and as a bioactive agent due to the unique electronic properties imparted by the fluorine atom and the nitrogen-containing heterocycles within its structure .

, including:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, converting carbonyl groups into alcohols.
  • Substitution: The fluorine atom in the thiophene ring may participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, particularly under basic conditions.

Major Products Formed

The reactions can yield various products:

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Alcohols.
  • Substitution: Substituted thiophene derivatives.

The biological activity of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is of significant interest. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities, making it a candidate for further exploration in drug development. Its mechanism of action likely involves interactions with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites. The presence of both fluorine and nitrogen atoms enhances its binding affinity and specificity towards biological targets.

The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves several steps:

  • Formation of the Fluorinated Thiophene Moiety: This is achieved by fluorinating thiophene using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
  • Coupling Reaction: The final step involves coupling the fluorinated thiophene and pyrazole moieties using a suitable linker under conditions that may include bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic applications in drug design targeting specific enzymes or receptors.
  • Materials Science: Used as a building block for synthesizing new materials, including polymers and electronic devices.
  • Biological Research: Explored for its bioactive properties, particularly in antimicrobial and anticancer studies.

Research into the interaction of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine with biological macromolecules suggests that it may engage in hydrogen bonding, π-stacking, and electrostatic interactions with enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Further studies are needed to elucidate the specific binding profiles and affinities towards various biological targets.

Similar Compounds

Several compounds share structural similarities with [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine:

  • [(5-difluoromethoxy-1-methyl-3-trifluoromethyl-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
  • N-[5-fluoro-thiophen-2-yilmethyl]-5-(methoxymethyl)-1-methyl-pyrazol
  • [(1,4-dimethyl-1H-pyrazol-3-yilmethyl)(5-fluoro-thiophen-2-yilmethyl)ammonium]

Uniqueness

What sets [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine apart from these similar compounds is its unique combination of both fluorinated thiophene and pyrazole moieties. This specific structural arrangement confers distinct electronic properties that enhance its potential applications in medicinal chemistry and materials science, making it a valuable subject for further research and development.

First reported in pharmaceutical patent literature circa 2020, this compound emerged from efforts to optimize bioactivity in hybrid heterocycles. Fluorinated thiophenes and pyrazoles gained prominence post-2010 due to their metabolic stability and target selectivity, with this amine derivative representing a logical progression in structure-activity relationship (SAR) studies.

Chemical Significance in Heterocyclic Chemistry

The molecule exemplifies strategic fluorination and hybridization strategies:

Structural FeatureRole in Bioactivity
5-FluorothiopheneEnhances lipophilicity and electron-withdrawing effects
1-MethylpyrazoleImproves metabolic stability and H-bonding capacity
Methylamine linkerFacilitates conformational flexibility for receptor binding

Fluorine’s electronegativity (-3.98 Pauling scale) polarizes the thiophene ring, potentially enhancing interactions with aromatic residues in enzyme active sites.

Structural Relationship to Fluorinated Pyrazole-Thiophene Hybrids

Comparative analysis with analogs reveals key trends:

CompoundModificationsBioactivity
Target compoundFluorothiophene + methylpyrazoleHypothesized kinase inhibition
T-1101 (ref. VC0546101)Phenanthroindolizidine coreAntitumor (IC₅₀: 0.16–0.27 μM)
SM-7421 (ref. S12186808)Brominated pyrazoleAnti-inflammatory (IC₅₀: 12 μM)

The target compound’s compact structure (MW: 255.31 g/mol) positions it favorably for blood-brain barrier penetration, a trait less common in bulkier analogs like tylophorinicine (MW: 409.48 g/mol).

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.07359673 g/mol

Monoisotopic Mass

225.07359673 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types